molecular formula C8H10ClNO2 B2635041 N-Methyl-1,3-benzodioxol-5-amine;hydrochloride CAS No. 116532-62-8

N-Methyl-1,3-benzodioxol-5-amine;hydrochloride

Cat. No.: B2635041
CAS No.: 116532-62-8
M. Wt: 187.62
InChI Key: LVHVNEHCBSZOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1,3-benzodioxol-5-amine;hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of 1,3-benzodioxole, a compound characterized by a dioxole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,3-benzodioxol-5-amine;hydrochloride typically involves the methylation of 1,3-benzodioxol-5-amine. One common method is the reaction of 1,3-benzodioxol-5-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,3-benzodioxol-5-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-Methyl-1,3-benzodioxol-5-amine;hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3,4-Methylenedioxyamphetamine (MDA): Shares a similar benzodioxole structure but differs in its amine substitution.

    3,4-Methylenedioxymethamphetamine (MDMA): Similar structure with additional methylation on the amine group.

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB): A closely related compound with a butanamine substitution

Uniqueness

N-Methyl-1,3-benzodioxol-5-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry .

Properties

IUPAC Name

N-methyl-1,3-benzodioxol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-9-6-2-3-7-8(4-6)11-5-10-7;/h2-4,9H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFUWUBYVWGZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.